Lipophilicity (LogP) Comparison: N-Cyclopropylcyclohexanamine vs. N-Isopropylcyclohexylamine
N-Cyclopropylcyclohexanamine exhibits a higher predicted LogP (2.89) compared to its isosteric analog N-Isopropylcyclohexylamine (2.51), indicating greater lipophilicity . This difference is due to the unique electronic and steric properties of the cyclopropyl ring, which reduces polar surface area and enhances membrane permeability potential, a key parameter in CNS drug design .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.89 |
| Comparator Or Baseline | N-Isopropylcyclohexylamine; Predicted LogP = 2.51 |
| Quantified Difference | ΔLogP = +0.38 |
| Conditions | Predicted using KOWWIN v1.67 software; experimental values may vary. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.
